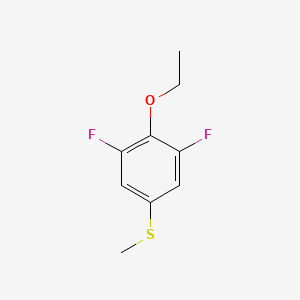

3,5-Difluoro-4-ethoxyphenyl methyl sulfide

Description

Its molecular formula is C₉H₁₀F₂OS, with a molecular weight of 204.24 g/mol. This compound has been cataloged as a specialty chemical, historically available through suppliers like CymitQuimica, though it is currently listed as discontinued .

Properties

IUPAC Name |

2-ethoxy-1,3-difluoro-5-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2OS/c1-3-12-9-7(10)4-6(13-2)5-8(9)11/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOLCNBQYRQLKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)SC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylation reagents to introduce the fluorine atoms, followed by ethoxylation and subsequent thiolation to attach the methyl sulfide group .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-ethoxyphenyl methyl sulfide can undergo various chemical reactions, including:

Oxidation: The methyl sulfide group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The fluorine atoms and ethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms or ethoxy group.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Modified phenyl derivatives with reduced functional groups.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Difluoro-4-ethoxyphenyl methyl sulfide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-ethoxyphenyl methyl sulfide involves its interaction with molecular targets through its functional groups. The fluorine atoms can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The ethoxy and methyl sulfide groups can modulate the compound’s solubility and stability, influencing its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: (3,5-Difluoro-4-isobutoxyphenyl)(methyl)sulfane

The most directly comparable compound is (3,5-Difluoro-4-isobutoxyphenyl)(methyl)sulfane (CAS 1443304-90-2), which replaces the ethoxy group with a bulkier isobutoxy (–OCH₂CH(CH₃)₂) substituent. Its molecular formula is C₁₁H₁₄F₂OS , with a molecular weight of 232.29 g/mol .

Structural and Functional Differences :

Substituent Effects: The ethoxy group in the target compound is smaller and less sterically hindered compared to the isobutoxy group.

Molecular Weight :

- The isobutoxy analog is heavier (232.29 g/mol vs. 204.24 g/mol), which could influence crystallization behavior or synthetic yield during manufacturing.

Synthetic Accessibility :

- The ethoxy derivative’s simpler structure likely allows for more straightforward synthesis compared to the branched isobutoxy variant, which may require specialized reagents or conditions .

Broader Context: Sulfonylurea Herbicides

Data Table: Comparative Analysis

Research Implications and Limitations

The discontinuation of this compound suggests challenges in its synthesis, stability, or market demand. In contrast, the isobutoxy analog’s availability indicates its broader utility or easier scalability . Further research is needed to explore:

- Structure-Activity Relationships (SAR) : How ethoxy vs. isobutoxy groups affect biological activity or material properties.

- Synthetic Optimization : Routes to improve the yield or stability of the ethoxy variant.

While direct experimental data (e.g., spectroscopic or thermodynamic properties) are absent in the provided evidence, the structural comparisons underscore the importance of substituent design in fluorinated aryl sulfides.

Biological Activity

3,5-Difluoro-4-ethoxyphenyl methyl sulfide (C₉H₈F₂O₁S) is a fluorinated organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and related research findings, emphasizing its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound features two fluorine atoms at the 3 and 5 positions of a phenyl ring, along with an ethoxy group at the para position (4). The presence of these functional groups can significantly influence its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈F₂O₁S |

| Molecular Weight | 206.23 g/mol |

| Melting Point | Not specified |

| Solubility | Not extensively studied |

Enzyme Inhibition

Similar compounds have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. The mechanism often involves binding to the active sites of enzymes, thereby disrupting normal function. For example, certain phenyl sulfides have been identified as effective inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Cytotoxicity and Cancer Research

Fluorinated compounds are frequently investigated for their potential anticancer properties. Some studies suggest that structural modifications, such as fluorination, can enhance the cytotoxic effects against cancer cell lines. For instance, phenyl sulfides have been shown to induce apoptosis in specific cancer cells through various pathways .

The biological activity of this compound may involve several mechanisms:

- Membrane Disruption: Similar compounds have demonstrated the ability to disrupt microbial cell membranes, leading to cell lysis.

- Enzyme Inhibition: The compound may inhibit key metabolic enzymes, affecting cellular processes.

- Signal Transduction Modulation: It could interfere with signaling pathways by interacting with receptors or second messengers.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key synthetic routes include:

- Fluorination: Introduction of fluorine atoms via electrophilic aromatic substitution.

- Alkylation: Addition of the ethoxy group through nucleophilic substitution reactions.

Comparative Studies

Comparative studies with similar compounds reveal insights into how structural modifications affect biological activity:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Fluoro-4-methoxyphenyl methyl sulfide | Contains one fluorine atom | Moderate antibacterial effects |

| 3,5-Difluoro-4-methoxyphenyl methyl sulfide | Dual fluorination; methoxy group | Enhanced cytotoxicity |

| 4-Methoxyphenyl ethyl sulfide | Lacks fluorination | Baseline for comparison |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.